molecular formula C9H9FO2S B13231644 1-Fluoro-4-(1-methanesulfonylethenyl)benzene

1-Fluoro-4-(1-methanesulfonylethenyl)benzene

Cat. No.: B13231644
M. Wt: 200.23 g/mol
InChI Key: CNEQWPLMEJNJEZ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-methanesulfonylethenyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and a methanesulfonylethenyl group (–CH=CH–SO₂–CH₃) at the opposing para position. The methanesulfonylethenyl group combines a vinyl (–CH=CH–) moiety with a methyl sulfone (–SO₂–CH₃), creating a hybrid substituent with both electron-withdrawing (sulfonyl) and π-conjugated (vinyl) characteristics.

For instance, sulfone-containing fluorobenzenes (e.g., 1-fluoro-4-(phenylsulfonyl)benzene ) exhibit enhanced stability and electrophilicity due to the electron-withdrawing sulfonyl group, while vinyl-substituted derivatives (e.g., 1-fluoro-4-styrylbenzene ) demonstrate utility in photochemical applications.

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

1-fluoro-4-(1-methylsulfonylethenyl)benzene

InChI

InChI=1S/C9H9FO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3

InChI Key

CNEQWPLMEJNJEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(1-methanesulfonylethenyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorobenzene and methanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Fluorobenzene is reacted with methanesulfonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-methanesulfonylethenyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methanesulfonylethenyl group can be oxidized or reduced to form different functional groups.

    Addition Reactions: The double bond in the methanesulfonylethenyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can yield sulfoxides or sulfones.

    Reduction Products: Reduction can lead to the formation of alkanes or alcohols.

Scientific Research Applications

1-Fluoro-4-(1-methanesulfonylethenyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-methanesulfonylethenyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and the methanesulfonylethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition.

Comparison with Similar Compounds

1-Fluoro-4-(phenylethynyl)benzene

  • Synthesis: Prepared via palladium-catalyzed Sonogashira coupling between 4-fluoroiodobenzene and phenylacetylene, yielding 88% under mild conditions .
  • Reactivity : The ethynyl group enables further cross-coupling reactions (e.g., click chemistry) and serves as a precursor for conductive polymers.

1-Fluoro-4-(phenylsulfonyl)benzene

  • Synthesis : Typically synthesized through sulfonation of fluorobenzene derivatives or nucleophilic aromatic substitution .
  • Reactivity : The sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in sulfonamide formation).

1-Fluoro-4-(styryl)benzene

  • Synthesis : Formed via Wittig or Heck coupling, leveraging the styryl group’s conjugation for photostability .
  • Reactivity : Undergoes [2+2] photocycloaddition under UV light, useful in optoelectronic materials.

1-Fluoro-4-(trimethylsilyl)benzene

  • Synthesis : Generated via silylation of fluorobenzene derivatives, often using Grignard reagents .
  • Reactivity : The trimethylsilyl group acts as a protective or directing group in lithiation reactions.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Sulfonyl (–SO₂–) and fluorine substituents decrease electron density on the aromatic ring, enhancing susceptibility to nucleophilic attack. For example, 1-fluoro-4-(phenylsulfonyl)benzene is more electrophilic than its non-sulfonated analogs.
  • Conjugated Systems: Ethynyl (–C≡C–) and styryl (–CH=CH–) groups extend π-conjugation, as seen in 1-fluoro-4-styrylbenzene , which exhibits redshifted UV-Vis absorption compared to non-conjugated derivatives.
  • Steric Effects : Bulky substituents like trimethylsilyl (–Si(CH₃)₃) in 1-fluoro-4-(trimethylsilyl)benzene hinder electrophilic substitution at the para position, directing reactions to meta sites.

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